molecular formula C9H13NO3 B178045 Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate CAS No. 13081-75-9

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B178045
CAS No.: 13081-75-9
M. Wt: 183.2 g/mol
InChI Key: GCZGNKDLXCQDFT-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is a heterocyclic compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes a pyridine ring with various substituents, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate typically involves the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a catalyst. One common method uses piperidine as a basic catalyst to facilitate the cyclization reaction . The reaction is carried out under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the ester or ketone positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or hydrazines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, alcohol derivatives, and various substituted tetrahydropyridine derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is used in the production of agrochemicals and other fine chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in research and industry.

Properties

IUPAC Name

ethyl 4-hydroxy-6-methyl-2,3-dihydropyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-13-9(12)8-6(2)10-5-4-7(8)11/h11H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGMWHUIGUTLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN=C1C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401182221
Record name Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13081-75-9
Record name Ethyl 1,4,5,6-tetrahydro-2-methyl-4-oxo-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401182221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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